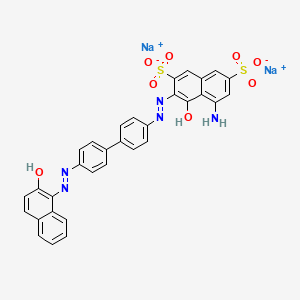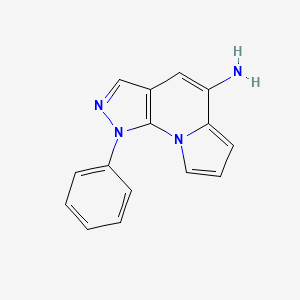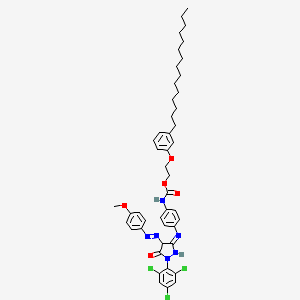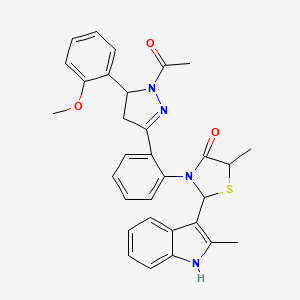
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is a synthetic organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by its four ethyl groups and a dihydro structure, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ethyl-substituted amines and carbonyl compounds.
Introduction of Ethyl Groups: Alkylation reactions using ethyl halides or ethyl Grignard reagents can be employed to introduce ethyl groups at specific positions on the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Implementation of purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups onto the diazepine ring, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical processes.
Pathway Modulation: Affecting signaling pathways or metabolic routes within cells.
類似化合物との比較
Similar Compounds
Diazepam: A well-known diazepine used as a medication.
Clonazepam: Another diazepine with distinct pharmacological properties.
Lorazepam: A diazepine with applications in anxiety treatment.
Uniqueness
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is unique due to its specific ethyl substitutions and dihydro structure, which may impart distinct chemical and biological properties compared to other diazepines.
特性
CAS番号 |
95050-20-7 |
|---|---|
分子式 |
C13H24N2O2 |
分子量 |
240.34 g/mol |
IUPAC名 |
1,4,6,6-tetraethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C13H24N2O2/c1-5-13(6-2)11(16)14(7-3)9-10-15(8-4)12(13)17/h5-10H2,1-4H3 |
InChIキー |
GUWVRBXMSQGRDU-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(CCN(C1=O)CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















